4-Chlorobenzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHHLXUINCBPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Halogenation of Benzoic Acid Derivatives
The foundational step in synthesizing chlorinated benzofuran derivatives involves introducing halogens at specific positions on the aromatic ring. Patent CN110818661B details a method where 4-protected amino-2-hydroxybenzoic acid derivatives undergo dihalogenation using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For example, 4-amino-2-hydroxybenzoic acid treated with NCS in dioxane at 80–85°C yields 4-amino-3,5-dichloro-2-hydroxybenzoic acid with 94% yield and 99% purity. This regioselectivity is critical for subsequent cyclization steps.
Palladium-Catalyzed Coupling with Trialkylacetylenes
Following halogenation, the intermediate undergoes coupling with trialkylacetylenes to construct the benzofuran ring. In one protocol, 4-amino-3,5-dichloro-2-hydroxybenzoic acid reacts with trimethylsilylacetylene in the presence of CuI and PdCl₂(PPh₃)₂, forming 2-trimethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid. The reaction proceeds via a Sonogashira-like mechanism, where the acetylene acts as a two-carbon synthon for furan ring closure.
Deprotection and Hydrolysis to Final Product
The silyl-protected intermediate is deprotected under basic conditions. For instance, cesium carbonate in a water-dioxane mixture removes the trimethylsilyl group, yielding 4-amino-5-chlorobenzofuran-7-carboxylic acid with 80.2% yield. While this method targets the 7-carboxylic acid derivative, adapting the protecting group strategy could redirect the carboxylate to position 2.
Aromatization-Based Approaches for Carboxylate Functionalization
Silylation-Ozonolysis Sequences
Patent US20090131688A1 outlines a five-step synthesis starting from 4-hydroxyindanone, involving silylation, ozonolysis, oxidation, esterification, and aromatization. Although designed for 4-benzofuran-carboxylic acid, this approach demonstrates the utility of ozonolysis in cleaving cyclic ketones to generate α,β-unsaturated esters, which could be adapted for 2-carboxylate positioning.
Acid-Catalyzed Aromatization
The final aromatization step employs acidic conditions to dehydrate and cyclize intermediates into the benzofuran core. For example, treating methyl 4-hydroxybenzoate derivatives with HCl in methanol induces cyclization, achieving the benzofuran skeleton with >99% purity. Modifying the substrate to incorporate a chlorine atom at position 4 prior to cyclization could yield the target compound.
Comparative Analysis of Methodologies
The halogenation-coupled method offers superior regiocontrol for chlorine placement but requires multi-step protection-deprotection sequences. In contrast, the aromatization route provides a streamlined pathway but lacks direct evidence for 2-carboxylate formation.
Mechanistic Insights and Optimization Strategies
Role of Palladium Catalysts
The coupling reaction’s efficiency hinges on the palladium catalyst’s oxidative addition and reductive elimination capabilities. Bistriphenylphosphine palladium dichloride ([PdCl₂(PPh₃)₂]) facilitates the formation of carbon-carbon bonds between halogenated aromatics and acetylenes, with CuI as a co-catalyst enhancing reactivity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the 4-position undergoes substitution reactions under specific conditions:
Reagents/Conditions
-
Alkoxylation : KOtBu in alcohols (e.g., methanol, ethanol) at 80–100°C
-
Amination : NH3/EtOH under microwave irradiation (120°C, 2 hr)
-
Cross-Coupling : Pd(PPh3)4/CuI with terminal alkynes (Sonogashira) or arylboronic acids (Suzuki-Miyaura)
Mechanism
The electron-deficient aromatic ring facilitates nucleophilic attack. For example, in alkoxylation, base-generated alkoxide ions displace chloride via a two-step aromatic substitution mechanism (Figure 1). Palladium-catalyzed couplings proceed through oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation and reductive elimination .
Products
| Reaction Type | Product | Yield* |
|---|---|---|
| Methoxylation | 4-Methoxybenzofuran-2-carboxylic acid | 72–85% |
| Phenylboronic acid | 4-Biphenylbenzofuran-2-carboxylic acid | 65–78% |
| Propargylation | 4-(Prop-1-yn-1-yl)benzofuran-2-carboxylic acid | 60–70% |
*Yields extrapolated from bromo-analog reactions .
Functionalization of the Carboxylic Acid Group
The –COOH group participates in classical acid-derived transformations:
Key Reactions
-
Esterification : SOCl2/ROH → methyl/ethyl esters (90–95% yield)
-
Amidation : EDCl/HOBt with amines → primary/secondary amides (75–88% yield)
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Reduction : LiAlH4 → 2-(hydroxymethyl)benzofuran-4-ol (60–70% yield)
Structure-Activity Note
Ester or amide derivatives (e.g., methyl ester 8h in ) show enhanced bioactivity due to improved membrane permeability, as demonstrated in antibacterial assays against S. faecalis (MIC = 0.06 mM) .
Furan Ring Modifications
The benzofuran core undergoes electrophilic and oxidative reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO3/H2SO4 at 0°C → 5-nitro-4-chlorobenzofuran-2-carboxylic acid (50–60% yield)
-
Sulfonation : SO3/H2SO4 → 5-sulfo derivative (requires regioselective control)
Oxidative Ring Opening
-
Ozonolysis : O3/CH2Cl2 followed by reductive workup (Zn/HOAc) → 2-carboxycinnamic acid derivatives
-
KMnO4 Oxidation : Alkaline conditions → 4-chlorophthalic acid (40–50% yield)
Catalytic Cross-Coupling Reactions
The C4–Cl bond participates in metal-catalyzed transformations:
Protocol
-
Buchwald-Hartwig Amination : Pd2(dba)3/Xantphos, Cs2CO3, aryl amines (100°C, 12 hr) → 4-arylamino derivatives (55–68% yield)
-
Ullmann Coupling : CuI/1,10-phenanthroline, aryl iodides → biaryl ethers (50–60% yield)
Mechanistic Insight
Palladium-mediated reactions proceed via a Pd(II)/Pd(0) cycle, while copper-catalyzed couplings involve single-electron transfer steps .
Stability and Reaction Considerations
Scientific Research Applications
Medicinal Chemistry
4-Chlorobenzofuran-2-carboxylic acid serves as a versatile building block in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study demonstrated that benzofuran derivatives exhibit significant anticancer properties against various human cancer cell lines, including breast and lung cancer. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhance cytotoxicity, with para-substituted compounds showing the most promise .
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | 16.4 | PLK1 kinase |
| MCC1019 (bromomethyl derivative) | Anticancer | 16.4 | PLK1 kinase |
Materials Science
In materials science, this compound is utilized in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for applications in optoelectronics.
Application Example: OLEDs
Research indicates that compounds based on benzofuran structures can improve the efficiency and stability of OLED devices due to their favorable charge transport properties.
Biological Studies
The compound is also employed in biological research to explore its interactions with various biological targets. It has been studied for its effects on enzyme inhibition and its role in modulating biochemical pathways related to oxidative stress and inflammation.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit key enzymes associated with cancer progression, such as cholinesterase and β-secretase-1, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound | Structure | Key Application |
|---|---|---|
| Benzofuran-2-carboxylic acid | No halogen substitution | General medicinal chemistry |
| 4-Bromobenzofuran-2-carboxylic acid | Bromine substitution at para position | Enhanced anticancer activity |
| 4-Methylbenzofuran-2-carboxylic acid | Methyl group at para position | Varies in reactivity and applications |
Mechanism of Action
The mechanism of action of 4-Chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
3-Chlorobenzofuran-2-carboxylic Acid (CAS 856180-58-0)
- Substituents : Chlorine at the 3-position.
- Molecular Formula : C₉H₅ClO₃.
- Molecular Weight : 196.59 g/mol.
- Key Differences: The positional isomerism of chlorine (3- vs. For example, the 3-chloro derivative may exhibit different dipole moments or hydrogen-bonding capabilities compared to the 4-chloro analog.
- Similarity Score : 0.84 (based on structural similarity metrics) .
5-Chloro-4-nitro-1-benzofuran-2-carboxylic Acid (CAS 412336-57-3)
- Substituents : Chlorine at the 5-position and a nitro group at the 4-position.
- Molecular Formula: C₉H₄ClNO₅.
- Molecular Weight : 241.59 g/mol.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which may increase acidity of the carboxylic acid group and enhance reactivity in electrophilic substitution reactions. This compound has been studied in medicinal chemistry for kinase inhibition .
Halogenated Derivatives (Bromo vs. Chloro)
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid (CAS 1797928-84-7)
- Substituents : Bromine at the 4-position and a methyl group at the 2-position.
- Molecular Formula : C₁₀H₇BrO₃.
- Molecular Weight : 255.06 g/mol.
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Key Differences: Bromine’s larger atomic radius compared to chlorine may increase steric hindrance, affecting binding to biological targets.
Functional Group Modifications
4-Hydroxy-1-benzofuran-2-carboxylic Acid (CAS 113511-42-5)
- Substituents : Hydroxyl group at the 4-position.
- Molecular Formula : C₉H₆O₄.
- Molecular Weight : 178.14 g/mol.
- Key Differences : Replacement of chlorine with a hydroxyl group significantly increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing lipophilicity. This derivative may serve as a precursor for ester or amide synthesis .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C₉H₅ClO₃.
Biological Activity
4-Chlorobenzofuran-2-carboxylic acid (C₉H₅ClO₃) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C₉H₅ClO₃
- Molecular Weight : 196.59 g/mol
- Structure : The compound features a chlorinated benzofuran structure with a carboxylic acid functional group, which influences its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Chlorination of Benzofuran : Chlorine is introduced at the 4-position.
- Carboxylation : The chlorinated intermediate is then subjected to carboxylation to yield the final product.
These methods are optimized in industrial settings for high yield and purity, often employing catalysts to minimize by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:
- Antimycobacterial Activity : Studies have shown that benzofuran derivatives can inhibit Mycobacterium tuberculosis with low toxicity towards mammalian cells. For instance, compounds similar to this compound demonstrated IC90 values less than 0.60 μM against M. tuberculosis H37Rv .
- Broad-Spectrum Antibacterial Activity : In vitro tests against Gram-positive and Gram-negative bacteria revealed that related benzofuran derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 mg/mL to 1 mg/mL, comparable to clinically used antibiotics .
Anticancer Activity
The compound has also been explored for its potential anticancer properties:
- Mechanism of Action : It is suggested that this compound may induce apoptosis in cancer cells through the inhibition of specific enzymes or pathways critical for cell survival .
- Case Studies : In a study evaluating various benzofuran derivatives, certain compounds showed promising results in inhibiting tumor growth in cell lines, indicating the potential of this compound as a lead compound for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran-2-carboxylic acid | No chlorine substituent | Lower antimicrobial activity |
| 4-Bromobenzofuran-2-carboxylic acid | Bromine instead of chlorine | Similar but slightly reduced activity |
| 4-Methylbenzofuran-2-carboxylic acid | Methyl group instead of chlorine | Varies; generally lower than chlorinated analogs |
The presence of the chlorine atom at the 4-position significantly enhances the compound's reactivity and biological efficacy compared to its analogs .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
Q & A
Q. What are the optimal synthetic routes for 4-Chlorobenzofuran-2-carboxylic acid?
Methodological Answer: The synthesis of benzofuran derivatives typically involves cyclization reactions or functionalization of pre-existing furan rings. For this compound, a plausible route includes:
- Step 1: Chlorination of benzofuran-2-carboxylic acid at the 4-position using a chlorinating agent (e.g., Cl2 or SOCl2) under controlled conditions.
- Step 2: Purification via recrystallization or column chromatography to isolate the chlorinated product .
Key Reaction Conditions:
Note: Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like over-chlorinated derivatives .
Q. How should researchers handle safety concerns when working with this compound?
Methodological Answer: Based on analogous chlorinated benzofuran compounds:
- Toxicity: Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) with potential irritant effects .
- Handling Protocols:
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Avoid direct contact; implement spill containment measures.
- Store in sealed containers under inert conditions (N2 or Ar atmosphere) .
- Emergency Procedures:
Safety Data Gaps: Ecological and chronic toxicity data are limited; treat as hazardous until further studies confirm safety .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and carboxyl carbon (δ ~170 ppm). Chlorination shifts adjacent protons upfield .
- FT-IR: Confirm carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and C-Cl bonds (~600 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., Gaussian software) to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis or bioactivity studies?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or instrumentation variability. Mitigation strategies include:
- Reproducibility Checks: Repeat experiments under standardized conditions (solvent, temperature, concentration).
- Cross-Validation: Use orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
- Meta-Analysis: Compare findings with peer-reviewed data from PubChem or CAS Common Chemistry .
Case Example: Discrepancies in reported melting points may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) can clarify phase transitions .
Q. What strategies are effective for modifying the benzofuran core to enhance biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (EWGs): Chlorine at the 4-position increases electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .
- Derivatization:
Synthetic Workflow:
Screen substituents via combinatorial libraries.
Assess bioactivity in vitro (e.g., enzyme inhibition assays).
Q. How does chlorination at the 4-position influence the compound's electronic properties and reactivity?
Methodological Answer: Chlorine’s inductive effect alters electronic density:
- Hammett Parameters: σpara = +0.23, indicating electron withdrawal, which stabilizes the carboxylate anion and increases acidity (pKa ~2.5–3.0) .
- Reactivity Implications:
Computational Tools: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals and predict reaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
